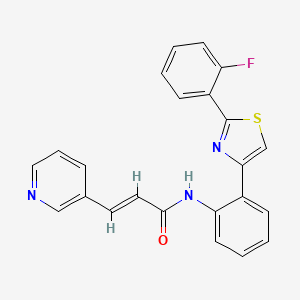
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (e.g., a halogen) on an aromatic ring.
Coupling with Pyridinyl Group: The pyridinyl group can be coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid or ester derivatives.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through the reaction of an amine with an acrylate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies:
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- (E)-N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide
- (E)-N-(2-(2-(2-methylphenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide
Uniqueness
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS/c24-19-9-3-1-7-17(19)23-27-21(15-29-23)18-8-2-4-10-20(18)26-22(28)12-11-16-6-5-13-25-14-16/h1-15H,(H,26,28)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMCEIDSGMPLU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
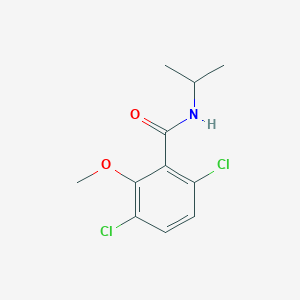
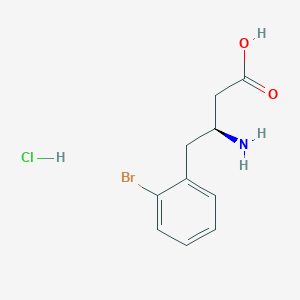
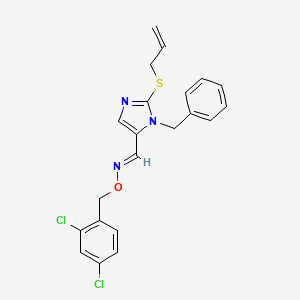
![4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2483780.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

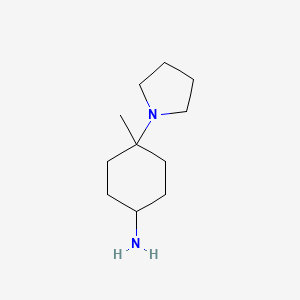
![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)
![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)
![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)
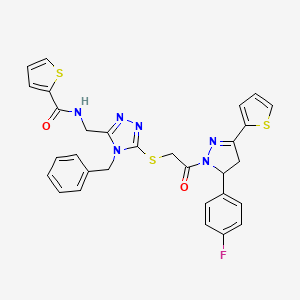
![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)
